(2,6-Dichlorophenyl)-propargylic acid
Description
(2,6-Dichlorophenyl)-propargylic acid is a chlorinated aromatic compound featuring a propargylic acid moiety (HC≡C-CH2-COOH) attached to a 2,6-dichlorophenyl group. These derivatives are characterized by their dichlorinated aromatic core, which confers unique electronic and steric properties, influencing reactivity and biological activity . The propargylic variant’s triple bond may enhance electrophilicity or enable click chemistry applications, though this remains speculative without explicit experimental data.
Properties
Molecular Formula |
C9H4Cl2O2 |
|---|---|
Molecular Weight |
215.03 g/mol |
IUPAC Name |
3-(2,6-dichlorophenyl)prop-2-ynoic acid |
InChI |
InChI=1S/C9H4Cl2O2/c10-7-2-1-3-8(11)6(7)4-5-9(12)13/h1-3H,(H,12,13) |
InChI Key |
ZEWIXNAZIYWKOK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)C#CC(=O)O)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The 2,6-dichlorophenyl motif is prevalent in pharmaceuticals and agrochemicals. Below is a comparative analysis of structurally related compounds:
Table 1: Structural and Functional Comparison of 2,6-Dichlorophenyl Derivatives
Key Observations
Functional Group Influence: Diclofenac’s amino-linked benzeneacetic acid structure is critical for its cyclooxygenase (COX) inhibition, making it a frontline NSAID . 2-(2,6-Dichlorophenyl)propanoic acid shares a similar aromatic core but lacks Diclofenac’s amino bridge. While its direct bioactivity is unreported in the evidence, Mannich base derivatives of related dichlorophenylacetic acids exhibit moderate antibacterial and antifungal activity . Thiourea derivatives (e.g., 1-(2-Aminoethyl)-3-(2,6-DCP)-thiourea) demonstrate utility in hydrophilic ion-pair chromatography for resolving biogenic peptides .
The propargylic acid variant’s triple bond could theoretically enhance reactivity in synthetic chemistry (e.g., cycloadditions), though experimental validation is absent in the provided evidence.
Antimicrobial Potential: Mannich bases synthesized from 2-[2,6-dichlorophenyl)amino]phenylacetic acid showed moderate antibacterial activity against Staphylococcus aureus and Escherichia coli, except for derivative 11b . This suggests that electronic tuning of the dichlorophenyl backbone impacts microbial targeting.
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